molecular formula C7H14O3 B14233044 (3S)-3-Hydroxy-3-methylhexanoic acid CAS No. 757219-38-8

(3S)-3-Hydroxy-3-methylhexanoic acid

Cat. No.: B14233044
CAS No.: 757219-38-8
M. Wt: 146.18 g/mol
InChI Key: RGRNSTGIHROKJB-ZETCQYMHSA-N
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Description

(3S)-3-Hydroxy-3-methylhexanoic acid is an organic compound with the molecular formula C7H14O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Hydroxy-3-methylhexanoic acid can be achieved through several methods. One common approach involves the use of asymmetric synthesis techniques to ensure the correct chiral configuration. For example, starting from a suitable precursor such as 3-methylhexanoic acid, a hydroxylation reaction can be performed using a chiral catalyst to introduce the hydroxyl group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic processes are often preferred due to their mild reaction conditions and high specificity, which can lead to higher yields and fewer by-products.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Hydroxy-3-methylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products

    Oxidation: The major products can include 3-methylhexanoic acid or 3-methylhexanone.

    Reduction: The major product is 3-methylhexanol.

    Substitution: The major products can include 3-chloro-3-methylhexanoic acid or 3-bromo-3-methylhexanoic acid.

Scientific Research Applications

(3S)-3-Hydroxy-3-methylhexanoic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound can be used in studies of enzyme specificity and chiral recognition.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Hydroxy-3-methylhexanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl group and chiral center play crucial roles in its interactions, affecting binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Hydroxy-3-methylhexanoic acid: The enantiomer of (3S)-3-Hydroxy-3-methylhexanoic acid, with similar chemical properties but different biological activities.

    3-Hydroxy-3-methylpentanoic acid: A structurally similar compound with one less carbon atom.

    3-Hydroxy-3-methylheptanoic acid: A structurally similar compound with one more carbon atom.

Uniqueness

This compound is unique due to its specific chiral configuration, which can lead to different biological activities and interactions compared to its enantiomer and other similar compounds. Its specific structure makes it valuable in applications requiring high enantioselectivity and chiral recognition.

Properties

CAS No.

757219-38-8

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

(3S)-3-hydroxy-3-methylhexanoic acid

InChI

InChI=1S/C7H14O3/c1-3-4-7(2,10)5-6(8)9/h10H,3-5H2,1-2H3,(H,8,9)/t7-/m0/s1

InChI Key

RGRNSTGIHROKJB-ZETCQYMHSA-N

Isomeric SMILES

CCC[C@@](C)(CC(=O)O)O

Canonical SMILES

CCCC(C)(CC(=O)O)O

Origin of Product

United States

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